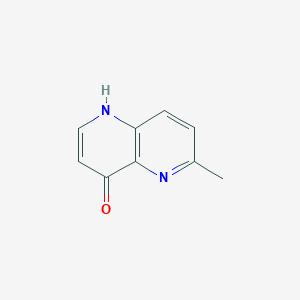

6-Methyl-1,5-naphthyridin-4-ol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-methyl-1H-1,5-naphthyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-2-3-7-9(11-6)8(12)4-5-10-7/h2-5H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXUEYUDIQRWQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)NC=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 6 Methyl 1,5 Naphthyridin 4 Ol

Electrophilic Substitution Reactions on the Naphthyridine Core

The 1,5-naphthyridine (B1222797) system, akin to pyridine (B92270) and quinoline (B57606), is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms. nih.gov Reactions with electrophilic reagents typically require forcing conditions. The nitrogen atoms themselves can act as nucleophiles, leading to N-alkylation, N-acylation, or N-tosylation. nih.gov

| Reaction Type | Reagents and Conditions | Expected Outcome |

| N-Alkylation | Alkyl halides (e.g., 2-bromoethanol) in the presence of a base (e.g., cesium carbonate) | N-alkylation at one or both nitrogen atoms. nih.gov |

| Halogenation | Diazotization followed by fluorodediazoniation for fluorination. | Introduction of a halogen substituent onto the aromatic core. nih.gov |

This table is based on the general reactivity of 1,5-naphthyridines and the expected influence of the substituents on 6-Methyl-1,5-naphthyridin-4-ol.

Nucleophilic Substitution Reactions of 1,5-Naphthyridin-4-ols

Nucleophilic substitution reactions are more common for the 1,5-naphthyridine scaffold, particularly at positions activated by the ring nitrogen atoms. mdpi.com The hydroxyl group at the C-4 position of this compound can be converted into a good leaving group, such as a triflate or tosylate, to facilitate nucleophilic displacement. mdpi.com

Furthermore, the hydroxyl group can be replaced by a halogen, such as chlorine, by treatment with reagents like phosphorus oxychloride (POCl₃). mdpi.com This halogenated intermediate is then susceptible to substitution by various nucleophiles, including amines, to introduce a range of functional groups at the C-4 position. mdpi.com

| Reaction Type | Reagents and Conditions | Product Type |

| Conversion to Halide | Phosphorus oxychloride (POCl₃) | 4-Chloro-6-methyl-1,5-naphthyridine |

| Amination of Halide | Palladium-catalyzed reaction (e.g., Buchwald-Hartwig amination) with an amine and a phosphine (B1218219) ligand (e.g., XantPhos) | 4-Amino-6-methyl-1,5-naphthyridine derivatives mdpi.com |

| Displacement of Triflate/Tosyl groups | Nucleophilic amines | Functionalized 1,5-naphthyridine compounds mdpi.com |

This table illustrates common nucleophilic substitution pathways for 1,5-naphthyridin-4-ols.

Oxidation and Reduction Chemistry of 1,5-Naphthyridin-4-ols

The 1,5-naphthyridine ring system can undergo both oxidation and reduction reactions. The nitrogen atoms can be oxidized to form N-oxides, which can then serve as intermediates for further functionalization. mdpi.com For instance, reaction with a peracid like m-CPBA can lead to the corresponding N-oxide. These N-oxides can then be used in subsequent reactions, such as chlorination with POCl₃. mdpi.com

Reduction of the 1,5-naphthyridine core can lead to partially or fully saturated ring systems. For example, catalytic hydrogenation can yield tetrahydro- or decahydro-1,5-naphthyridines. Conversely, dehydrogenation of these reduced species can be used to form the aromatic 1,5-naphthyridine ring. mdpi.com

| Reaction Type | Reagents and Conditions | Product Type |

| N-Oxidation | Peracid (e.g., m-CPBA) | This compound-N-oxide mdpi.com |

| Dehydrogenation of Tetrahydro-1,5-naphthyridines | High temperatures with selenium or DDQ; or metal-mediated catalysis (e.g., Iridium complexes) | Aromatic 1,5-naphthyridines mdpi.com |

This table summarizes key oxidation and reduction reactions applicable to the 1,5-naphthyridine scaffold.

Metal Complex Formation with Naphthyridine Ligands

The nitrogen atoms of the 1,5-naphthyridine ring possess lone pairs of electrons that can coordinate with metal ions, allowing them to act as ligands in the formation of metal complexes. mdpi.comnih.gov This property has been utilized in the synthesis of various coordination compounds with metals such as europium(III) and silver(I). mdpi.comresearchgate.net The specific substitution pattern on the 1,5-naphthyridine ligand, such as the presence of the methyl and hydroxyl groups in this compound, can influence the electronic properties and steric environment of the coordination site, thereby affecting the stability and properties of the resulting metal complex. mdpi.comresearchgate.net

| Metal Ion | Ligand Type | Resulting Complex |

| Europium(III) | 1,5-Naphthyridines with diphenylphosphoryl groups | Tridentate europium(III) complexes mdpi.com |

| Silver(I) | 1,5-Naphthyridine | Polynuclear silver(I) complexes researchgate.net |

This table provides examples of metal complexes formed with 1,5-naphthyridine-based ligands.

Cyclization Reactions as Precursors for Polycondensed Heterocycles

1,5-Naphthyridine derivatives, including those with a hydroxyl group, can serve as building blocks for the synthesis of more complex, polycondensed heterocyclic systems. nih.gov Various synthetic strategies, such as the Gould-Jacobs reaction, can be employed to construct the initial 1,5-naphthyridine ring. mdpi.com This involves the condensation of a 3-aminopyridine (B143674) derivative with a suitable three-carbon component, followed by cyclization. mdpi.com

Once formed, the 1,5-naphthyridine-4-ol scaffold can undergo further cyclization reactions to generate fused heterocyclic structures. For instance, intramolecular cycloaddition reactions of appropriately functionalized 1,5-naphthyridines can lead to the formation of tetracyclic systems. researchgate.net These reactions are valuable for creating diverse and complex molecular architectures with potential applications in medicinal chemistry and materials science. researchgate.netnih.gov

| Reaction Name | Description | Resulting Structure |

| Gould-Jacobs Reaction | Condensation of a 3-aminopyridine with a suitable partner, followed by cyclization and decarboxylation. | 1,5-Naphthyridine-4-ol derivatives mdpi.com |

| Intramolecular [4+2] Cycloaddition | Reaction of functionalized aldimines and aldehydes containing a double or triple bond in an ortho position. | Fused tetrahydro mdpi.comresearchgate.netnaphthyridine derivatives nih.gov |

This table outlines key cyclization reactions for the synthesis of 1,5-naphthyridines and their subsequent transformation into polycondensed heterocycles.

Biological Activities and Pharmacological Profiles of 6 Methyl 1,5 Naphthyridin 4 Ol Derivatives

Anticancer and Cytotoxic Investigations

The core structure of 1,5-naphthyridine (B1222797) is a key feature in various natural alkaloids, such as canthinone, which have been studied for their anticancer properties. nih.gov Research has demonstrated that synthetic derivatives of this scaffold can exhibit potent cytotoxic and antiproliferative effects against various cancer cell lines.

Derivatives of 1,5-naphthyridine have been systematically evaluated for their cytotoxic potential across a range of human cancer cell lines. Studies have shown that modifications to the basic naphthyridine structure can significantly influence its anticancer potency. For instance, research on a series of naphthyridine derivatives revealed varying degrees of cytotoxicity against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cells. nih.gov

The cytotoxic activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. In one study, the IC50 values for synthesized naphthyridine compounds ranged from 0.7 µM to 172.8 µM for HeLa cells, 0.1 µM to 102.9 µM for HL-60 cells, and 2.7 µM to 124.6 µM for PC-3 cells. nih.gov Notably, compounds featuring a methyl group at the C-6 position of the naphthyridine ring demonstrated greater potency than the reference drug, colchicine, in HeLa cells. nih.gov

The data below summarizes the cytotoxic activity of selected 1,5-naphthyridine derivatives compared to a standard anticancer agent.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative with C-6 Methyl Group (e.g., Compound 5) | HeLa (Cervical Cancer) | <23.6 |

| Derivative with C-6 Methyl Group (e.g., Compound 10) | HeLa (Cervical Cancer) | <23.6 |

| Derivative with C-6 Methyl Group (e.g., Compound 15) | HeLa (Cervical Cancer) | <23.6 |

| Colchicine (Reference) | HeLa (Cervical Cancer) | 23.6 |

| Colchicine (Reference) | HL-60 (Leukemia) | 7.8 |

| Colchicine (Reference) | PC-3 (Prostate Cancer) | 19.7 |

The anticancer activity of 1,5-naphthyridine derivatives is fundamentally linked to their ability to inhibit the proliferation of cancer cells. The mechanism often involves disrupting key cellular processes necessary for cell division and growth, which can lead to cell cycle arrest and programmed cell death (apoptosis). nih.gov For example, the natural 1,5-naphthyridine representative, canthin-6-one, was found to induce apoptosis and necrosis in human myeloid leukemia cells, causing cell cycle arrest at the G0/G1 and G2 phases. nih.gov The antiproliferative properties of these compounds underscore their potential as scaffolds for developing new cancer therapeutics. researchgate.net

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are critical for processes like DNA replication and transcription. nih.gov These enzymes have become important targets for cancer chemotherapy. nih.gov Topoisomerase II inhibitors are classified into two main types: topoisomerase poisons and catalytic inhibitors. nih.gov

Topoisomerase II poisons act by stabilizing the transient covalent complex formed between the enzyme and DNA after the DNA has been cleaved. nih.gov This prevents the re-ligation of the DNA strands, leading to permanent double-strand breaks. When the cell attempts to replicate this damaged DNA, it triggers a DNA damage response pathway that ultimately results in apoptotic cell death. nih.gov The naphthyridine scaffold has been identified as a promising framework for the design of topoisomerase inhibitors. While some research has focused on dibenzonaphthyridinones as Topoisomerase I inhibitors, the general principle of targeting these enzymes is well-established for this class of compounds. nih.govnih.gov The ability of certain naphthyridine derivatives to interfere with Topoisomerase II activity contributes significantly to their anticancer effects.

Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. nih.gov This has made them one of the most intensively pursued targets in modern drug discovery. nih.gov Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase that has emerged as a therapeutic target in both cancer and neurodegenerative diseases. nih.gov

Inhibitors of DYRK1A have shown anticancer effects in various tumor types, including neuroblastoma and pancreatic cancer. nih.gov The development of selective DYRK1A inhibitors is an active area of research. nih.govmdpi.com While many different chemical scaffolds are being investigated, heterocyclic structures similar to the naphthyridine core are common. mdpi.com For example, various small molecule inhibitors have been identified with IC50 values in the nanomolar range. mdpi.commdpi.com The potential for 6-methyl-1,5-naphthyridin-4-ol derivatives to act as DYRK1A inhibitors is based on the established utility of related nitrogen-containing heterocyclic systems in targeting the ATP-binding site of this kinase. mdpi.com

| Inhibitor Class/Compound | Target Kinase | Reported Activity (Example) |

|---|---|---|

| Imidazo[4,5-b]pyridin-5-yl]pyridine derivative | DYRK1A | IC50 = 5 nM |

| Quinazoline amine derivative | DYRK1A | IC50 = 14 nM |

| Lamellarin D analogue | DYRK1A | IC50 = 67 nM |

| Benzocoumarin derivative | DYRK1A | IC50 = 0.60 µM |

Antimicrobial and Anti-Infective Efficacy

In addition to their anticancer properties, naphthyridine derivatives have demonstrated significant potential as antimicrobial agents. The discovery of nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, as an antibacterial drug paved the way for extensive research into this chemical class for anti-infective applications. nih.govmdpi.com

The antibacterial mechanism of early naphthyridines like nalidixic acid involves the inhibition of bacterial DNA gyrase, an enzyme that is a type II topoisomerase essential for DNA replication. mdpi.com This selective inhibition blocks bacterial proliferation. Subsequent research has led to the synthesis of numerous derivatives with broad-spectrum activity.

For instance, certain 7-methyl-1,8-naphthyridinone derivatives substituted with a 1,2,4-triazole (B32235) ring have shown selective activity against Bacillus subtilis and Aggregatibacter actinomycetemcomitans. mdpi.com The introduction of different chemical groups onto the naphthyridine scaffold can enhance antibacterial potency; for example, adding a bromine atom at the C-6 position was found to improve activity. mdpi.com Some of these compounds exhibited high inhibitory effects against DNA gyrase, with IC50 values ranging from 1.7 to 13.2 µg/mL. mdpi.com Another derivative, 4-Amino-6-benzotriazol-1-yl-1,2-dihydro-5-methyl-2-oxo-1,8-naphthyridine-3-carbonitrile, displayed strong bactericidal activity against Staphylococcus aureus. mdpi.com

Antimycobacterial Activity of 1,5-Naphthyridin-4-ol (B95804) Derivatives

The search for novel antitubercular agents is a global health priority. While much of the research on the antimycobacterial properties of naphthyridines has centered on the 1,8-naphthyridine core, interest in other isomers is growing. The 1,5-naphthyridine scaffold, sharing structural similarities with quinolones, presents a promising area for investigation against Mycobacterium tuberculosis (Mtb). researchgate.net

Naturally occurring 1,5-naphthyridine alkaloids have demonstrated notable antimycobacterial effects. Canthin-6-one, for instance, has shown activity against several mycobacterial species.

| Compound | Mycobacterium Species | MIC (µg/mL) |

|---|---|---|

| Canthin-6-one | M. smegmatis | 2-8 |

| M. phlei | 2-8 | |

| M. fortuitum | 2-8 |

Antifungal Investigations of Naphthyridines

Naphthyridine derivatives have also been investigated for their potential as antifungal agents. The structural diversity of the naphthyridine core allows for the development of compounds with activity against a range of fungal pathogens.

Silver(I) complexes incorporating a 1,5-naphthyridine core have demonstrated significant antifungal activity, particularly against Candida species. researchgate.net These complexes have shown promising minimum inhibitory concentration (MIC) values, indicating their potential as effective antifungal agents. researchgate.net Furthermore, these complexes have been shown to inhibit the formation of Candida albicans biofilms, a key factor in the persistence of fungal infections. researchgate.net

The naturally occurring 1,5-naphthyridine alkaloid, canthin-6-one, and its derivative, 10-methoxycanthin-6-one, have also exhibited antifungal properties against Candida albicans. mdpi.com

| Compound Type | Fungal Species | MIC Range (µg/mL) |

|---|---|---|

| Silver(I) complexes with 1,5-naphthyridines | Candida spp. | 0.78-6.25 researchgate.net |

| Canthin-6-one | Candida albicans | 3.91 mdpi.com |

| 10-methoxycanthin-6-one | Candida albicans | 7.81 mdpi.com |

Antiparasitic Potency

Antimalarial Activity (e.g., Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation Inhibition)

The 1,5-naphthyridine scaffold has emerged as a promising framework for the development of novel antimalarial agents. Research has focused on 2,8-disubstituted-1,5-naphthyridines as potent inhibitors of two key targets in Plasmodium falciparum: phosphatidylinositol-4-kinase (PI4K) and the formation of hemozoin. acs.orgup.ac.zamalariaworld.orgtcgls.comnih.gov PI4K is essential for the parasite's life cycle, while the inhibition of hemozoin formation leads to the accumulation of toxic heme, which is lethal to the parasite.

Structure-activity relationship (SAR) studies have identified 1,5-naphthyridine derivatives with basic groups at the 8-position that exhibit a dual mechanism of action, retaining PI4K inhibitory activity while also inhibiting hemozoin formation. acs.orgup.ac.zamalariaworld.orgtcgls.comnih.gov A representative compound from this series demonstrated efficacy in a humanized mouse model of malaria infection at a single oral dose. up.ac.zamalariaworld.orgtcgls.comnih.gov

| Compound | Target | Activity |

|---|---|---|

| Representative 2,8-disubstituted-1,5-naphthyridine | Plasmodium falciparum PI4K | Potent Inhibition acs.orgup.ac.zamalariaworld.orgtcgls.comnih.gov |

| Hemozoin Formation | Inhibition acs.orgup.ac.zamalariaworld.orgtcgls.comnih.gov |

Antileishmanial Activity of 8-Hydroxy Naphthyridines

Visceral leishmaniasis remains a significant global health issue, and the need for new, effective treatments is urgent. nih.govnih.gov The 8-hydroxynaphthyridine scaffold has been identified as a starting point for the development of novel antileishmanial drugs. nih.govnih.gov

Initial studies on an 8-hydroxynaphthyridine compound showed weak efficacy in a mouse model of visceral leishmaniasis. nih.govnih.gov Further investigation into the mode of action revealed that the antileishmanial activity was driven by the sequestration of divalent metal cations. nih.govnih.gov While this mechanism is effective against the parasite, it was also associated with poor tolerability in vivo. nih.govnih.gov This highlights the importance of early-stage investigation into the mechanism of action and pharmacokinetics of phenotypically active compounds. nih.govnih.gov

Comparative studies of fused 1,5- and 1,8-naphthyridine derivatives have shown that the 1,8-isomers generally exhibit greater leishmanicidal activity. mdpi.com

Antiviral Research of Naphthyridine Derivatives

The broad biological activity of naphthyridines extends to the realm of antiviral research. researchgate.net While much of the focus has been on 1,6- and 1,8-naphthyridine derivatives, the potential of the 1,5-naphthyridine scaffold is also being explored.

A series of 1,6-naphthyridine (B1220473) analogues have demonstrated potent activity against human cytomegalovirus (HCMV), including strains resistant to existing antiviral drugs. nih.gov These compounds were also found to be active against other human herpesviruses and type 2 rhinovirus. nih.gov The mechanism of action for these compounds appears to be novel, as they remained effective against HCMV strains resistant to ganciclovir, foscarnet, and cidofovir. nih.gov

While specific data on the antiviral activity of this compound is limited, the broader research into naphthyridine derivatives suggests that the 1,5-naphthyridine scaffold is a viable candidate for the development of new antiviral agents.

Modulation of Biological Receptors and Enzymes

Derivatives of 1,5-naphthyridine have been identified as potent and selective modulators of various biological receptors and enzymes, highlighting their potential in treating a range of diseases, including cancer.

One significant area of research has been the development of 1,5-naphthyridine derivatives as inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). nih.govresearchgate.net The TGF-β signaling pathway is implicated in numerous cellular processes, and its dysregulation is a hallmark of many diseases, including cancer. nih.gov

Optimization of a screening hit led to the identification of novel 1,5-naphthyridine aminothiazole and pyrazole (B372694) derivatives that are potent and selective inhibitors of ALK5. nih.gov Compounds have been identified that inhibit ALK5 autophosphorylation with IC50 values in the low nanomolar range. nih.gov X-ray crystallography has confirmed that these inhibitors bind to the ATP-binding site of ALK5. nih.gov

| Compound | Target | IC50 (nM) |

|---|---|---|

| 1,5-Naphthyridine aminothiazole derivative (Compound 15) | ALK5 Autophosphorylation | 6 nih.gov |

| 1,5-Naphthyridine pyrazole derivative (Compound 19) | ALK5 Autophosphorylation | 4 nih.gov |

Receptor Affinity Studies (e.g., Cannabinoid Receptors, Adenosine (B11128) Receptors)

Naphthyridine derivatives have been identified as promising ligands for both cannabinoid and adenosine receptors, suggesting their potential in modulating the endocannabinoid and purinergic signaling systems.

Cannabinoid Receptor Affinity: The 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold has been a particular focus for developing selective ligands for the cannabinoid type 2 (CB2) receptor. nih.gov Many derivatives from this series demonstrate high affinity and selectivity for the CB2 receptor over the CB1 receptor. nih.gov For instance, modifications to the C3 cyclohexyl carboxamide position have been shown to influence CB2 receptor binding, with cis isomers generally displaying higher affinity than their trans counterparts. nih.gov One fluorescently-labeled ligand, a BODIPY 630/650 conjugate, showed a pKi of 6.33 at the human CB2 receptor, with over 21-fold selectivity compared to the CB1 receptor. nih.gov This highlights the tunability of the naphthyridine scaffold for achieving potent and selective CB2 receptor ligands.

Adenosine Receptor Affinity: Research has also explored the interaction of naphthyridine derivatives with adenosine receptors. A series of 1,8-naphthyridin-4-one derivatives were synthesized and found to be selective ligands for the A2A adenosine receptor (A2AAR), while showing no affinity for the A1 subtype. nih.gov Similarly, extensive studies on other 1,8-naphthyridine derivatives have demonstrated high affinity for A1 adenosine receptors. nih.gov These studies indicate that the 1,8-naphthyridine core is a viable scaffold for developing subtype-selective adenosine receptor ligands.

Table 1: Cannabinoid Receptor Affinity of Selected Naphthyridine Derivatives

| Compound | Receptor | Affinity (pKi) | Selectivity (over CB1) |

|---|

Note: Data is based on studies of 1,8-naphthyridin-2-(1H)-one-3-carboxamide derivatives.

Enzyme Inhibition Profiles (e.g., Phosphodiesterase 4 (PDE4) Inhibition)

The inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades the second messenger cyclic AMP (cAMP), is a key mechanism for the anti-inflammatory and neuroprotective effects of various compounds. Substituted 1,8-naphthyridin-2(1H)-ones have been identified as highly selective PDE4 inhibitors. nih.gov These compounds have demonstrated the ability to inhibit the activation of polymorphonuclear leukocytes and relax pre-contracted guinea pig trachea, actions consistent with PDE4 inhibition. nih.gov

Furthermore, the development of 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones has yielded potent PDE4 inhibitors with subnanomolar enzymatic potencies, designed for inhaled administration. nih.gov The inhibition of PDE4 raises intracellular cAMP levels, which in turn modulates various cellular functions, including the reduction of inflammatory responses. mdpi.commdpi.com Specifically, PDE4D, an isoform of PDE4, is highly expressed in the central nervous system and is considered a key target for cognitive enhancement. mdpi.com

Dual Inhibition Mechanisms of Naphthyridine Compounds

Certain 1,5-naphthyridine derivatives have been identified as dual inhibitors, acting on multiple targets simultaneously. This polypharmacology can offer advantages in treating complex diseases.

For example, a series of 2,8-disubstituted-1,5-naphthyridines were developed as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K) and hemozoin formation, both of which are crucial for the parasite's survival. acs.org Another notable example is PF-04979064, a compound with an imidazo[4,5-c] nih.govacs.orgnaphthyridine core, which acts as a potent and selective dual inhibitor of PI3K/mTOR kinases, key components of a signaling pathway often dysregulated in cancer. mdpi.com

Anti-inflammatory Effects of Naphthyridine Derivatives

The anti-inflammatory properties of naphthyridine derivatives are a significant area of investigation. These effects are often linked to the inhibition of pro-inflammatory mediators and enzymes.

Naturally occurring 1,5-naphthyridine alkaloids, such as quassidine E and canthin-16-one-14-butyric acid, have been shown to reduce the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-induced macrophage cells, with IC50 values ranging from 20.51 to 66.96 μM. nih.gov

Synthetic derivatives have also shown potent activity. A study of 3-benzyl-5-phenyl-3H-imidazo[4,5-c] acs.orgnih.govnaphthyridin-4(5H)-one demonstrated significant oral anti-inflammatory effects in various rat paw edema models, with an ED50 as low as 0.37 mg/kg in the zymosan-induced model. nih.gov The mechanism for these compounds did not involve the inhibition of cyclooxygenase (CO) or 5-lipoxygenase (5-LO) enzymes. nih.gov The broad anti-inflammatory profile of these derivatives suggests they represent a novel class of anti-inflammatory agents. nih.gov

Table 2: Anti-inflammatory Activity of Selected Naphthyridine Derivatives

| Compound | Model | Activity |

|---|---|---|

| Quassidine E & Canthin-16-one-14-butyric acid | LPS-induced RAW 264.7 cells | IC50 = 20.51–66.96 μM (NO, IL-6, TNF-α production) |

| 3-benzyl-5-phenyl-3H-imidazo[4,5-c] acs.orgnih.govnaphthyridin-4(5H)-one (22) | Carrageenan-induced rat paw edema | ED40 = 5.3 mg/kg |

Neurological and Central Nervous System Activities (e.g., in Depression, Alzheimer's Disease)

Naphthyridine derivatives have shown potential in the context of neurological and central nervous system (CNS) disorders. Their mechanisms of action often involve the modulation of neurotransmitter systems or key enzymes implicated in neurodegeneration.

In rodent models of depression, the 1,8-naphthyridine derivative 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2) exhibited antidepressant-like effects. nih.gov This compound, a serotonin (B10506) type 3 (5-HT3) antagonist, demonstrated efficacy in the forced swim test and tail suspension test, suggesting a serotonergic mechanism behind its activity. nih.gov

In the field of Alzheimer's disease, research has focused on inhibiting phosphodiesterases. Phosphodiesterase 5 (PDE5) inhibitors with a 1,2,3,4-tetrahydrobenzo[b] nih.govacs.orgnaphthyridine scaffold have been developed to target the cGMP signaling pathway, which is involved in learning and memory processes. nih.gov Furthermore, selective inhibitors of PDE4D are being investigated for their potential to improve cognitive function in neurodegenerative diseases like Alzheimer's. mdpi.comresearchgate.net The inhibition of PDE4D is thought to enhance cognitive processes by modulating cAMP levels, which are crucial for learning and memory. researchgate.net

Structure Activity Relationship Sar Studies of 6 Methyl 1,5 Naphthyridin 4 Ol Analogs

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity of the 1,5-naphthyridine (B1222797) scaffold is highly sensitive to the nature and position of its substituents. SAR studies have demonstrated that even minor chemical modifications can lead to significant changes in potency and selectivity.

One key position for modification is the C4-hydroxyl group. The presence of this hydroxyl group is often critical for activity, potentially acting as a key hydrogen bond donor or acceptor in interactions with a biological target. Studies on the isomeric 8-hydroxy-1,6-naphthyridine series have shown that removal or methylation of the hydroxyl group leads to a significant loss of antiparasitic activity, underscoring its importance as a pharmacophoric feature. acs.orgnih.gov

The C6-methyl group in 6-Methyl-1,5-naphthyridin-4-ol also plays a role in defining the molecule's activity profile. Research on 1,5-naphthyridine analogs as novel bacterial topoisomerase inhibitors (NBTIs) has indicated that substitutions on carbons other than C2 and C7 can be detrimental to activity. mdpi.com This suggests that the size and nature of the substituent at the C6 position must be carefully considered to maintain or improve biological efficacy.

Furthermore, the optimization of screening hits has led to the identification of potent and selective inhibitors based on the 1,5-naphthyridine core. For example, in the development of transforming growth factor-beta type I receptor (ALK5) inhibitors, modifications at the C4 position were pivotal. Replacing the hydroxyl group with aminothiazole and pyrazole (B372694) derivatives led to compounds with nanomolar inhibitory concentrations (IC50). nih.gov This highlights how substitutions at the C4 position can be exploited to enhance target-specific interactions.

The table below illustrates the impact of substituent modifications on the activity of 1,5-naphthyridine analogs as ALK5 inhibitors. nih.gov

| Compound | C4-Substituent | ALK5 IC50 (nM) |

| Hit Compound 1 | (Structure undisclosed) | 130 |

| 15 | Aminothiazole derivative | 6 |

| 19 | Pyrazole derivative | 4 |

This interactive table demonstrates how modifying the substituent at the C4 position of the 1,5-naphthyridine core can dramatically improve inhibitory potency against the ALK5 receptor.

Positional Isomerism and its Pharmacological Implications in Naphthyridinols

Naphthyridines are a class of diazanaphthalenes possessing six possible isomeric forms based on the location of the two nitrogen atoms within the fused pyridine (B92270) rings (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-). nih.gov This positional isomerism has profound implications for the pharmacological properties of naphthyridinol derivatives. The spatial arrangement of the nitrogen atoms and the hydroxyl group dictates the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capacity, which in turn governs its ability to bind to specific biological targets. nih.govjelsciences.com

The pharmacological profile of each naphthyridine isomer is distinct. For instance, the 1,8-naphthyridine (B1210474) scaffold is the core of the first generation of quinolone antibiotics, such as nalidixic acid, which targets bacterial DNA gyrase. mdpi.comnih.gov In contrast, the 1,5-naphthyridine core has been successfully utilized to develop potent inhibitors of protein kinases like ALK5. nih.gov The 1,6-naphthyridine (B1220473) skeleton is found in various natural products and has been investigated for anticancer and antimalarial activities. rsc.org

The differential activity between isomers can be attributed to how the scaffold orients key functional groups for target interaction. A study on hydroxyl-containing drugs highlighted that the relative position of functional groups (ortho, meta, para) significantly alters binding energy and activity. jelsciences.com It was observed that meta and para-oriented hydroxyl groups were more effective than ortho-oriented ones due to more favorable interactions and reduced steric hindrance within the target's binding site. jelsciences.com Similarly, the positioning of the nitrogen atoms in the naphthyridine ring system affects the basicity and the geometry of the molecule, leading to preferential binding to different biological targets and resulting in distinct pharmacological outcomes for each isomer.

Investigation of Steric and Electronic Effects on Bioactivity

The bioactivity of this compound analogs is governed by a complex interplay of steric and electronic effects. Steric effects relate to the size and shape of the molecule and its substituents, which can influence how well it fits into a target's binding pocket. Electronic effects involve the distribution of charge within the molecule, affecting its reactivity and ability to form non-covalent interactions like hydrogen bonds and electrostatic interactions.

The electronic properties of the 4-hydroxyl group are critical. As a hydrogen bond donor and acceptor, it is often essential for anchoring the molecule to its biological target. Modifying this group, for example by methylation to a methoxy (B1213986) group, alters its electronic character by removing the acidic proton and hydrogen bond donating ability. In studies on isomeric 8-hydroxy-1,6-naphthyridines, this specific modification resulted in a loss of biological activity, demonstrating the sensitivity of the target to the electronic nature of this substituent. nih.gov

Steric hindrance also plays a significant role. The introduction of bulky substituents can physically block the molecule from accessing its binding site. The SAR for 1,5-naphthyridine-based bacterial topoisomerase inhibitors showed that only a narrow range of substituents at the C2 and C7 positions were tolerated, suggesting that larger groups may cause a steric clash that prevents proper binding. mdpi.com Similarly, the effect of the 6-methyl group must be considered; while it may contribute to favorable hydrophobic interactions, a larger alkyl group at this position could introduce negative steric hindrance. In some cases, steric effects can be beneficial, for example, by orienting the molecule into a more favorable conformation for binding.

Optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) Properties through SAR Studies

Beyond optimizing for potency and selectivity, SAR studies are essential for fine-tuning the ADME properties of drug candidates. A compound with excellent in vitro activity may fail in vivo if it has poor absorption, is rapidly metabolized, or is quickly excreted. Therefore, medicinal chemists systematically modify the lead structure to improve its pharmacokinetic profile.

A primary strategy for optimizing ADME properties in naphthyridinol analogs involves modulating the molecule's lipophilicity (its affinity for fatty environments) and solubility. Highly lipophilic compounds often exhibit poor aqueous solubility, which can limit absorption, and may be more susceptible to metabolic breakdown by liver enzymes.

In a study aimed at developing antileishmanial 8-hydroxy-naphthyridines, researchers successfully improved the ADME profile by replacing a lipophilic 4-chlorophenyl group with more polar, water-soluble moieties such as morpholine (B109124) and pyrrolidinone. acs.org This strategy aimed to strike a balance: improving solubility and metabolic stability while attempting to maintain the compound's potency against the target. acs.org

The table below provides a conceptual example based on the findings from the 8-hydroxy-naphthyridine study, illustrating how substituent changes can impact ADME properties. acs.org

| Compound | Key Substituent | Intrinsic Clearance (CLi) | Aqueous Solubility | In Vitro Potency |

| Analog A | 4-Chlorophenyl (Lipophilic) | High | Low | Potent |

| Analog B | Morpholine (Polar) | Low | High | Inactive |

| Analog C | Pyrrolidinone (Polar) | Low | High | Inactive |

This interactive table demonstrates the common trade-off in ADME optimization. Replacing a lipophilic group (Analog A) with polar groups (Analogs B and C) successfully improved clearance and solubility but, in this specific case, at the cost of biological activity. The goal of SAR is to find a substituent that confers good ADME properties while retaining potency.

Further SAR exploration can identify specific sites on the this compound scaffold where modifications can be made to block metabolic pathways or enhance absorption without disrupting the key interactions required for biological activity.

Mechanistic Insights into the Biological Action of 6 Methyl 1,5 Naphthyridin 4 Ol

Molecular Target Identification and Validation

The biological activity of naphthyridine derivatives is diverse, encompassing anti-infectious, anticancer, and neurological effects. mdpi.comresearchgate.net The specific molecular targets of these compounds are often related to their ability to interact with enzymes and receptors central to cellular processes. For the broader class of naphthyridines, several key molecular targets have been identified:

DNA Gyrase and Topoisomerase IV: A significant number of antimicrobial naphthyridines, particularly the quinolone and nalidixic acid analogues, function by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. mdpi.com

Kinases: Various protein kinases, which are pivotal in cellular signaling pathways, have been identified as targets for different naphthyridine compounds. For instance, certain derivatives have shown inhibitory activity against dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a target of interest in diabetes research.

Other Enzymes and Receptors: Depending on their substitution patterns, naphthyridine derivatives have been shown to interact with a range of other molecular targets, highlighting the chemical versatility of this scaffold.

While the specific molecular targets of 6-Methyl-1,5-naphthyridin-4-ol have not been extensively documented in publicly available research, its structural features suggest potential interactions with targets known to bind other naphthyridine compounds. The presence of the hydroxyl and methyl groups would influence its electronic and steric properties, thereby determining its binding affinity and selectivity for specific biological macromolecules. Validation of these potential targets would necessitate further experimental studies, including binding assays and functional screens.

Table 1: Potential Molecular Targets for Naphthyridine Derivatives

| Target Class | Specific Examples | Potential Therapeutic Area |

| DNA Topoisomerases | DNA Gyrase, Topoisomerase IV | Antibacterial |

| Protein Kinases | DYRK1A | Diabetes, Neurological Disorders |

| Other Enzymes | Not specified | Various |

| Receptors | Not specified | Various |

Characterization of Binding Modes and Interactions with Biological Targets

The interaction of a small molecule with its biological target is a critical determinant of its pharmacological effect. For naphthyridine derivatives, these interactions are typically non-covalent and involve a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces. The specific binding mode is dictated by the three-dimensional structure of both the compound and the target's binding site.

Computational modeling and structural biology techniques, such as X-ray crystallography and NMR spectroscopy, are instrumental in elucidating these binding modes. For other naphthyridine compounds, such studies have provided detailed insights into their interactions with their targets, guiding the design of more potent and selective derivatives. Similar investigations would be essential to characterize the specific binding interactions of this compound.

Elucidation of Downstream Cellular Pathway Modulation

The binding of a molecule to its molecular target initiates a cascade of downstream cellular events, leading to a physiological response. The modulation of these cellular pathways is the ultimate determinant of a compound's therapeutic or toxic effects. For the broader class of naphthyridines, their interaction with identified targets leads to the modulation of various pathways:

Inhibition of DNA Replication: For antimicrobial naphthyridines that target DNA gyrase, the downstream effect is the disruption of bacterial DNA synthesis, leading to cell cycle arrest and apoptosis.

Modulation of Signaling Pathways: Naphthyridine derivatives that inhibit protein kinases can affect a multitude of signaling pathways that control cell growth, differentiation, and survival. For example, inhibition of DYRK1A can impact pathways relevant to neurodevelopment and pancreatic β-cell proliferation.

Anti-inflammatory Effects: Some naphthyridine analogues have demonstrated the ability to reduce the secretion of pro-inflammatory cytokines like TNF-α and IL-6, suggesting an impact on inflammatory signaling pathways.

The specific downstream cellular pathways modulated by this compound would be contingent on its molecular target(s). If it were to act as a kinase inhibitor, for instance, it could influence signaling cascades such as the MAPK or PI3K/Akt pathways. Transcriptomic and proteomic studies would be valuable tools to comprehensively map the cellular pathways affected by this compound.

Investigation of Novel Mechanisms of Action for Naphthyridine Compounds

The field of drug discovery is in constant pursuit of novel mechanisms of action to address unmet medical needs and overcome drug resistance. The chemical diversity of the naphthyridine scaffold makes it a promising starting point for the discovery of compounds with new biological activities.

Recent research into naphthyridine derivatives has explored their potential in areas beyond traditional antimicrobial and anticancer applications. For example, their role as modulators of the central nervous system and their potential in treating neurodegenerative diseases are emerging areas of investigation. mdpi.com The development of fused 1,5-naphthyridine (B1222797) systems has also opened up new avenues for creating complex molecular architectures with unique biological properties. mdpi.com

For this compound, the exploration of novel mechanisms of action would involve screening it against a wide array of biological targets and in various disease models. Its relatively simple structure could also serve as a template for the synthesis of more complex derivatives with enhanced and potentially novel pharmacological profiles. The continued investigation into the vast chemical space of naphthyridines is likely to unveil new therapeutic opportunities.

Table 2: Investigational Areas for Naphthyridine Compounds

| Research Area | Potential Application |

| Neuropharmacology | Treatment of neurodegenerative diseases |

| Anti-inflammatory agents | Management of inflammatory conditions |

| Antiviral agents | Treatment of viral infections |

| Cardiovascular drugs | Management of heart-related diseases |

Advanced Characterization and Computational Studies of 6 Methyl 1,5 Naphthyridin 4 Ol

Spectroscopic Methods for Structural Elucidation and Regioisomer Assignment

Spectroscopic techniques provide definitive information regarding the molecular structure, connectivity, and functional groups present in 6-methyl-1,5-naphthyridin-4-ol.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC, NOE) experiments allows for the complete assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The spectrum for this compound is expected to show distinct signals for the aromatic protons on the naphthyridine core, a singlet for the methyl group, and a signal for the hydroxyl proton, which may be broad and its chemical shift dependent on solvent and concentration. The coupling patterns (doublets, triplets, etc.) between adjacent aromatic protons are crucial for confirming their relative positions.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Signals are expected in the aromatic region for the carbons of the fused rings, a downfield signal for the carbon bearing the hydroxyl group (C4), and an upfield signal for the methyl group carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | 8.0 - 8.2 | 140 - 145 |

| H-3 | 6.5 - 6.7 | 110 - 115 |

| C-4 | - | 170 - 175 |

| 4-OH | Variable (e.g., 10-12) | - |

| C-4a | - | 145 - 150 |

| C-6 | - | 155 - 160 |

| 6-CH₃ | 2.4 - 2.6 | 20 - 25 |

| H-7 | 7.2 - 7.4 | 120 - 125 |

| H-8 | 8.3 - 8.5 | 135 - 140 |

| C-8a | - | 148 - 152 |

Note: These are estimated values based on the principles of NMR spectroscopy and data for analogous structures. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups within the molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure. A prominent, broad absorption band is anticipated in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is expected just below 3000 cm⁻¹. The region between 1500-1650 cm⁻¹ will contain characteristic stretching vibrations for the C=C and C=N bonds of the aromatic naphthyridine ring system.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 |

| Naphthyridine Ring | C=C and C=N Stretch | 1500 - 1650 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula C₉H₈N₂O), high-resolution mass spectrometry (HRMS) can determine its exact molecular weight, confirming the elemental composition. The monoisotopic mass is calculated to be 160.0637 Da. The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 160 and, in soft ionization techniques like electrospray ionization (ESI), a protonated molecule ([M+H]⁺) at m/z 161. The fragmentation pattern observed in the mass spectrum provides further structural evidence. Plausible fragmentation pathways for this compound could include the loss of a hydrogen cyanide molecule (HCN, 27 Da) or carbon monoxide (CO, 28 Da), which are common fragmentation patterns for nitrogen heterocycles and phenolic compounds, respectively. Analysis of these fragments helps to piece together the molecular structure and distinguish it from its isomers. uni.lu

Computational Chemistry Applications

Computational methods are increasingly used to complement experimental data, providing deeper insights into molecular properties and potential interactions.

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are employed to model the electronic structure of this compound. These calculations can accurately predict the molecule's three-dimensional geometry, bond lengths, and bond angles. Furthermore, DFT can be used to calculate theoretical spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which can aid in the assignment of experimental spectra.

These computational models also allow for the prediction of reactivity. mdpi.comnih.gov By calculating the distribution of electron density and mapping the molecular electrostatic potential, regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's electronic transitions and its ability to participate in chemical reactions.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.govresearchgate.net This method is widely used in drug discovery to screen for potential therapeutic agents. For the naphthyridine scaffold, docking studies have been used to investigate potential inhibitors for various biological targets. nih.govjbcpm.com

A typical docking simulation involves placing the this compound structure into the active site of a target protein. The simulation then explores various binding poses and scores them based on a function that estimates the binding free energy, often expressed in kcal/mol. The results can identify key intermolecular interactions, such as hydrogen bonds between the ligand's hydroxyl or nitrogen atoms and amino acid residues in the receptor, as well as hydrophobic and π-π stacking interactions. Following docking, molecular dynamics simulations can be run to assess the stability of the predicted ligand-receptor complex over time, providing a more dynamic and realistic model of the binding interaction.

Table of Compounds

| Compound Name |

|---|

In Silico Prediction of Pharmacokinetic Profiles (e.g., ADME)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early phases of drug discovery and development. In silico methods, which utilize computational models, offer a rapid and cost-effective approach to forecast the pharmacokinetic profile of a compound, thereby helping to identify potential liabilities before extensive experimental studies are undertaken. For novel compounds such as this compound, these predictive models are invaluable for assessing their drug-like characteristics.

While specific, experimentally validated ADME data for this compound are not extensively available in the public domain, computational tools can provide valuable estimations based on its chemical structure. These predictions are derived from quantitative structure-activity relationship (QSAR) models and physicochemical property calculations. The following tables present a hypothetical in silico ADME profile for this compound, generated based on the predictive capabilities of commonly used computational platforms.

It is important to note that these are theoretical predictions and require experimental validation for confirmation.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a molecule are significant determinants of its pharmacokinetic behavior. Properties such as molecular weight, lipophilicity (LogP), and aqueous solubility are foundational to its absorption and distribution characteristics.

| Property | Predicted Value | Implication |

| Molecular Weight | 160.17 g/mol | Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. |

| LogP (o/w) | 1.25 | Indicates moderate lipophilicity, which is often correlated with good absorption and cell membrane permeability. |

| Aqueous Solubility | -2.5 (log(mol/L)) | Suggests moderate solubility, a factor that can influence absorption from the gastrointestinal tract. |

| pKa | 7.8 (basic), 9.5 (acidic) | The presence of both acidic and basic centers can influence solubility and absorption at different physiological pH values. |

| Polar Surface Area | 50.5 Ų | A lower polar surface area is generally associated with better permeability across biological membranes, including the blood-brain barrier. |

Predicted ADME Parameters

This table outlines the predicted behavior of this compound as it moves through a biological system, from absorption into the bloodstream to its eventual elimination.

| ADME Parameter | Predicted Outcome | Details and Implications |

| Absorption | ||

| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract, a key characteristic for orally administered drugs. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelial barrier. |

| P-glycoprotein Substrate | No | Not predicted to be a substrate of P-glycoprotein, an efflux transporter that can limit the absorption of certain drugs. |

| Distribution | ||

| Volume of Distribution (VDss) | Low to Moderate | Indicates that the compound is likely to distribute primarily within the plasma and extracellular fluids rather than accumulating extensively in tissues. |

| Blood-Brain Barrier (BBB) Permeation | Yes | The physicochemical properties suggest a likelihood of crossing the blood-brain barrier, which is relevant for centrally acting agents. |

| Plasma Protein Binding | Moderate | Predicted to have a moderate affinity for plasma proteins, which can influence its free concentration and availability to target tissues. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Inhibitor of CYP2D6 | Potential to inhibit the CYP2D6 enzyme, which could lead to drug-drug interactions if co-administered with other drugs metabolized by this isoform. |

| Non-inhibitor of CYP1A2, CYP2C9, CYP2C19, CYP3A4 | Predicted not to interfere with the metabolism of drugs that are substrates of these major CYP isoforms. | |

| Excretion | ||

| Renal (Urinary) Excretion | Primary route | The compound and its metabolites are likely to be primarily cleared from the body via the kidneys. |

| Total Clearance | Low to Moderate | Suggests a relatively moderate rate of elimination from the body. |

Future Research Directions and Therapeutic Development Potential of 6 Methyl 1,5 Naphthyridin 4 Ol

Lead Optimization Strategies and Preclinical Development for Naphthyridine Scaffolds

Lead optimization is a critical phase in drug discovery that aims to refine a promising lead compound into a viable drug candidate by enhancing its efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. patsnap.com For naphthyridine scaffolds, including 1,5-naphthyridin-4-ol (B95804) derivatives, this iterative process involves a combination of chemical modifications and biological evaluations.

Key strategies for optimizing naphthyridine-based lead compounds include:

Structure-Activity Relationship (SAR) Analysis : By systematically modifying the structure of the lead compound, researchers can identify the functional groups crucial for its biological activity. patsnap.comnih.gov This allows for targeted modifications to improve potency and selectivity. For instance, in a series of 1,5-naphthyridine (B1222797) derivatives developed as TGF-beta type I receptor (ALK5) inhibitors, optimization of an initial screening hit led to compounds with significantly improved inhibitory concentrations (IC50) in the low nanomolar range. nih.gov

Scaffold Hopping and Bioisosteric Replacement : Scaffold hopping involves replacing the core structure of the molecule while preserving essential functionalities. patsnap.comrsc.org This can lead to novel compounds with improved properties, such as metabolic stability. rsc.orgnih.gov Bioisosteric replacement, the substitution of a functional group with a chemically similar one, is also used to enhance biological activity or pharmacokinetic profiles. patsnap.com An example is the replacement of a phenyl ring with a more electron-deficient pyridyl substituent to increase robustness towards metabolic oxidation. rsc.org

Optimization of ADME Properties : A crucial aspect of lead optimization is improving the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. patsnap.com Modifications can be made to enhance solubility, membrane permeability, and metabolic stability, ensuring the drug can reach its target in effective concentrations. patsnap.com For example, introducing heteroatoms into a biaryl ring system was used to lower lipophilicity and basicity in a series of naphthyridine derivatives, addressing metabolic instability. nih.gov

Preclinical development involves assessing the safety and efficacy of the optimized lead compound before it can be tested in humans. This stage includes in vitro and in vivo studies to evaluate the compound's toxicity profile and its behavior in biological systems. patsnap.comdanaher.com

Table 1: Lead Optimization Strategies for Naphthyridine Scaffolds

| Strategy | Description | Goal | Example Application |

|---|---|---|---|

| Structure-Activity Relationship (SAR) Analysis | Systematic modification of a compound's chemical structure to identify key functional groups for activity. patsnap.com | Enhance potency and selectivity. patsnap.com | Optimization of 1,5-naphthyridine derivatives as potent ALK5 inhibitors. nih.gov |

| Scaffold Hopping | Replacing the core molecular structure while retaining essential functionalities. patsnap.comrsc.org | Discover novel compounds with improved properties and address metabolic liabilities. rsc.orgnih.gov | Designing novel 1,7-naphthyridine SOS1 inhibitors from a different core structure. nih.gov |

| Bioisosteric Replacement | Substituting a functional group with a chemically similar group. patsnap.com | Improve biological activity or pharmacokinetic profile. patsnap.com | Replacing a phenyl ring with a pyridyl group to improve metabolic stability. rsc.org |

| ADME Profile Optimization | Modifying the chemical structure to improve absorption, distribution, metabolism, and excretion. patsnap.com | Enhance bioavailability, solubility, and metabolic stability. patsnap.com | Introducing nitrogen atoms into a quinoline (B57606) core to create a 1,7-naphthyridine scaffold, thereby lowering lipophilicity and addressing hERG issues. nih.gov |

Exploration of New Therapeutic Applications for 1,5-Naphthyridin-4-ol Derivatives

Derivatives of the 1,5-naphthyridine scaffold have demonstrated a wide array of biological activities, suggesting a rich potential for new therapeutic applications. mdpi.com The versatility of this chemical structure allows for its application in treating various diseases, from cancer to infectious diseases.

Notable therapeutic areas for 1,5-naphthyridine derivatives include:

Anticancer Activity : Certain 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as ALK5. nih.gov The TGF-β signaling pathway plays a role in cell growth and is often dysregulated in cancers, making its inhibitors a potential therapeutic strategy. nih.gov Optimization of these compounds has yielded derivatives with high potency in both biochemical and cellular assays. nih.gov

Anti-inflammatory Properties : Natural products containing the 1,5-naphthyridine core have shown anti-inflammatory effects. For example, quassidine E, a 1,5-naphthyridine alkaloid isolated from Picrasma quassioides, was found to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), IL-6, and TNF-α in cellular models. nih.gov

Antimalarial Agents : The 1,5-naphthyridine structure is a component of molecules evaluated for their antimalarial activity. researchgate.net Some compounds have shown a therapeutic index more than ten times greater than the common antimalarial drug chloroquine. mdpi.com

Other Potential Applications : The broader naphthyridine family has been investigated for a vast range of biological activities, including antimicrobial, antiviral, anti-Alzheimer's, and analgesic properties. researchgate.netnih.gov While many of these studies focus on the 1,8-naphthyridine (B1210474) isomer, they highlight the general potential of the diazanaphthalene core structure in drug discovery. nih.govnih.gov

Development of Novel Drug Delivery Systems

The therapeutic efficacy of a drug is often limited by challenges such as poor solubility, low bioavailability, and lack of target specificity. mdpi.com Novel drug delivery systems (DDS) are designed to overcome these limitations by releasing drugs in a controlled manner and delivering them to specific tissues or cells. mdpi.com For compounds like 6-Methyl-1,5-naphthyridin-4-ol, leveraging these advanced systems could significantly enhance their therapeutic potential.

Promising drug delivery systems applicable to naphthyridine-based therapeutics include:

Carrier-Based Systems : These systems use carriers to encapsulate or couple with the drug molecule.

Liposomes : These are vesicles composed of lipid bilayers that can carry both hydrophilic and hydrophobic drugs. mdpi.com

Polymer Nanoparticles (PNPs) : These are colloidal particles that can be engineered for controlled drug release and targeted delivery. mdpi.com

Solid Lipid Nanoparticles (SLNs) : As an alternative to polymeric nanoparticles, SLNs are made from solid lipids and are well-suited for delivering lipophilic drugs, offering good biocompatibility and physical stability.

Biomimetic Systems : Cell membrane-coating nanotechnology is an emerging strategy that uses natural cell membranes to camouflage nanocarriers. mdpi.com This approach can endow the drug delivery system with prolonged circulation times, excellent biocompatibility, and the ability to evade the immune system. mdpi.com

By incorporating 1,5-naphthyridin-4-ol derivatives into such delivery systems, it may be possible to improve their pharmacokinetic profiles, reduce potential side effects, and achieve targeted action, thereby unlocking their full therapeutic value.

Combination Therapy Investigations with Naphthyridine Compounds

Combination therapy, the use of two or more therapeutic agents, is a cornerstone of modern medicine, particularly in the treatment of cancer and infectious diseases. This approach can lead to synergistic effects, overcome drug resistance, and reduce treatment-related toxicity.

For naphthyridine compounds, combination therapy represents a promising avenue for future research. While direct studies on 1,5-naphthyridine are limited, research on the related 1,8-naphthyridine isomer provides a strong rationale for this approach. Studies have shown that 1,8-naphthyridine derivatives can act synergistically with fluoroquinolone antibiotics to combat multi-resistant bacterial strains. nih.gov Although these specific naphthyridine derivatives did not show strong direct antibacterial activity on their own, they were able to potentiate the effects of antibiotics like norfloxacin and ofloxacin. nih.gov This suggests a mechanism related to the modulation of antibiotic activity, possibly through shared targets like DNA gyrase. nih.gov

Investigating the potential of this compound and its derivatives in combination with existing drugs could reveal new therapeutic strategies. Such studies would explore whether these compounds can enhance the efficacy of current treatments, reduce required dosages, or resensitize resistant cells or pathogens to established therapies.

Advanced Clinical Translation Considerations for Naphthyridine-Based Therapeutics

Translating a promising preclinical compound into a clinically approved therapeutic is a complex, multi-stage process. For naphthyridine-based therapeutics, including derivatives of this compound, several key considerations must be addressed to facilitate this transition.

Comprehensive Preclinical Safety and Toxicology : Before human trials can begin, a thorough evaluation of the drug candidate's safety profile is essential. This includes in-depth in vitro and in vivo studies to identify any potential toxicity or adverse effects. patsnap.com

Scalable Synthesis and Formulation : The chemical synthesis process must be scalable to produce the large quantities of the active pharmaceutical ingredient (API) required for clinical trials and eventual commercialization. mdpi.com Furthermore, developing a stable and effective formulation is critical for ensuring consistent drug delivery and bioavailability. patsnap.com

Pharmacokinetics and Pharmacodynamics (PK/PD) Modeling : Understanding the relationship between the drug's concentration in the body (pharmacokinetics) and its therapeutic effect (pharmacodynamics) is crucial for designing effective dosing regimens for clinical trials.

Biomarker Identification : Identifying biomarkers that can predict a patient's response to the therapeutic can be invaluable for clinical trial design. This allows for the selection of patient populations most likely to benefit from the treatment, increasing the probability of a successful trial outcome.

Regulatory Strategy : A clear and well-defined regulatory strategy is necessary to navigate the complex approval processes of agencies like the FDA. This involves careful planning of clinical trial phases, from initial safety studies in healthy volunteers (Phase I) to large-scale efficacy trials in patients (Phase III).

By carefully addressing these considerations during preclinical and early clinical development, the potential of 1,5-naphthyridine-based compounds as novel therapeutics can be more effectively realized.

Q & A

Basic Question: What are the recommended synthetic routes for 6-Methyl-1,5-naphthyridin-4-ol?

Methodological Answer:

The synthesis of this compound can be approached via cyclization reactions or functionalization of preformed naphthyridine scaffolds. For example, highlights strategies for constructing 1,5-naphthyridine derivatives, such as:

- Cyclocondensation : Using aminopyridines with carbonyl-containing reagents (e.g., ketones or aldehydes) under acidic or thermal conditions.

- Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce substituents at specific positions.

Post-synthetic modifications, such as hydroxylation or methylation, may be required to install the methyl and hydroxyl groups. Characterization via NMR (¹H/¹³C), IR, and mass spectrometry is critical to confirm regioselectivity .

Basic Question: How can researchers validate the structural integrity of this compound?

Methodological Answer:

Key analytical techniques include:

- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR data with computational predictions (e.g., DFT calculations) to confirm substituent positions. For example, the methyl group at position 6 should show distinct coupling patterns in aromatic regions .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular formula (C₉H₈N₂O).

- X-ray Crystallography : If single crystals are obtainable, this provides unambiguous confirmation of the 1,5-naphthyridine core and substituent orientation .

Advanced Question: What strategies enhance the bioactivity of this compound in medicinal chemistry studies?

Methodological Answer:

Functionalization of the naphthyridine core can modulate bioactivity:

- Substitution at Position 2 or 8 : Introduce electron-withdrawing groups (e.g., halogens) to improve binding affinity with target enzymes or receptors .

- Derivatization of the Hydroxyl Group : Acylation or sulfonation to enhance membrane permeability while retaining hydrogen-bonding capacity .

demonstrates that chloro-substituted naphthyridinones exhibit antimicrobial and anticancer activity, suggesting analogous modifications to this compound could yield similar benefits.

Advanced Question: How does the methyl group at position 6 influence electronic properties and reactivity?

Methodological Answer:

The methyl group acts as an electron-donating substituent, increasing electron density in the aromatic system. This can:

- Stabilize Intermediates : During electrophilic substitution (e.g., nitration), directing incoming groups to specific positions on the ring .

- Modulate Redox Behavior : Cyclic voltammetry studies on similar naphthyridines show that alkyl substituents lower oxidation potentials, impacting catalytic or electrochemical applications .

Computational modeling (e.g., HOMO-LUMO analysis) is recommended to quantify electronic effects .

Data Contradiction Analysis: How should discrepancies in reported solubility/stability data be resolved?

Methodological Answer:

Discrepancies may arise from:

- Storage Conditions : emphasizes that naphthyridinols degrade under light or moisture; studies using anhydrous solvents (e.g., DMSO) vs. aqueous buffers may report conflicting stability .

- Analytical Methods : Compare UV-Vis (for degradation products) and HPLC purity data across studies.

- Temperature Effects : Solubility in polar solvents (e.g., methanol) varies significantly with temperature; standardized protocols (e.g., shake-flask method at 25°C) are critical .

Advanced Question: What role does this compound play in heterocyclic cascade reactions?

Methodological Answer:

The compound serves as a versatile building block:

- Multicomponent Reactions : Participate in Ugi or Biginelli reactions to synthesize polycyclic frameworks. details similar pyrazole-naphthyridine hybrids synthesized via cycloaddition .

- Transition Metal Catalysis : Pd-mediated cross-couplings (e.g., with boronic acids) to generate biaryl systems for drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.